5,6,7,8-Tetrahydroquinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroquinoline-8-sulfonamide is a chemical compound that belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of a sulfonamide group attached to the 8th position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various medicinal and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinoline-8-sulfonamide can be achieved through several methods. One common approach involves the reaction of 5,6,7,8-tetrahydroquinoline with sulfonyl chlorides in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the sulfonamide derivative .
Another method involves the use of 8-lithio-5,6,7,8-tetrahydroquinoline, which can be prepared by treating 5,6,7,8-tetrahydroquinoline with a strong base like n-butyllithium. The resulting 8-lithio derivative can then be reacted with sulfonyl chlorides to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinoline derivatives, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6,7,8-Tetrahydroquinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. This inhibition can lead to therapeutic effects, including anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the sulfonamide group but shares the tetrahydroquinoline core structure.
5,6,7,8-Tetrahydroquinoxaline: Similar structure but contains a pyrazine ring instead of a quinoline ring.
Uniqueness
5,6,7,8-Tetrahydroquinoline-8-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYKPMBGTRCVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.